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Compound of Interest

Compound Name: (S)-crizotinib

Cat. No.: B2734538

Disclaimer: Crizotinib is clinically developed and administered as a racemic mixture of its (R)-
and (S)-enantiomers. The vast majority of publicly available scientific literature reports on the
pharmacokinetics and metabolism of this racemic mixture. Specific quantitative
pharmacokinetic and metabolic stability data for the (S)-enantiomer of crizotinib are not
extensively detailed in the available literature. This guide provides a comprehensive overview
of the racemic mixture, supplemented with methodologies relevant to the study of its individual
stereoisomers.

Executive Summary

Crizotinib is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases
(RTKSs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial
Transition factor (MET).[1][2] It is a cornerstone therapy for non-small cell lung cancer (NSCLC)
harboring ALK or ROS1 rearrangements.[1][3] Administered as a racemate, crizotinib
undergoes extensive metabolism primarily mediated by Cytochrome P450 3A4 and 3A5
(CYP3A4/5).[2][4][5] The primary clearance mechanism is hepatic metabolism, with the major
circulating metabolite being the crizotinib lactam, which itself is a racemic mixture.[6][7] This
document provides a detailed overview of the pharmacokinetics, metabolic pathways, and
relevant experimental methodologies for studying crizotinib.

Pharmacokinetics of (Racemic) Crizotinib

The pharmacokinetic profile of crizotinib has been characterized in healthy subjects and cancer
patients. Following oral administration, it is absorbed with a time to maximum plasma
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concentration (Tmax) of 4 to 6 hours.[8] The absolute bioavailability is approximately 43%.[8]
Crizotinib exhibits non-linear pharmacokinetics, with steady-state concentrations reached within
15 days of twice-daily dosing.[2]

Absorption and Distribution

» Bioavailability: The mean absolute bioavailability of a single oral dose is 43% (range: 32% to
66%).[8]

o Food Effect: A high-fat meal has a minor effect, reducing the Area Under the Curve (AUC)
and maximum concentration (Cmax) by approximately 14%.[3]

 Distribution: Crizotinib is extensively distributed into tissues, with a large mean volume of
distribution (Vss) of 1772 L following a single intravenous dose.[2][8]

e Plasma Protein Binding: It is highly bound (91%) to human plasma proteins, independent of
drug concentration.[2][8]

Metabolism and Excretion

e Metabolic Enzymes: Crizotinib is predominantly metabolized in the liver by CYP3A4 and
CYP3AS5.[2][5] Aldehyde Oxidase 1 (AOX1) may also be involved in the formation of an
intermediate leading to the major metabolite.[6]

e Major Metabolite: The primary metabolic pathway is oxidation, leading to the formation of
crizotinib lactam (PF-06260182). This metabolite is also a racemic mixture and accounts for
approximately 10% of the plasma radioactivity in human mass balance studies.[6][7]

o Excretion: Following a single radiolabeled dose, approximately 63% of the dose is recovered
in the feces (with 53% as unchanged drug) and 22% in the urine (with 2.3% as unchanged
drug).[2][9] This indicates that hepatic metabolism is the main route of elimination.[7]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for racemic crizotinib in adult
patients.
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Parameter Value Reference(s)

Tmax (Time to Peak

) 4 - 6 hours [8]
Concentration)
Absolute Bioavailability 43% (32% - 66%) [8]
Apparent Clearance (CL/F) at
60 L/hr [8]
Steady-State
Apparent Clearance (CL/F)
] 100 L/hr [8]
after Single Dose
Volume of Distribution (Vss) 1772 L [2][8]
Plasma Protein Binding 91% [2][8]
Terminal Half-Life (t¥2) 42 hours [2][8]
Accumulation Ratio at Steady-
~4.8 [2]

State

Metabolic Stability and Pathways

The metabolic stability of crizotinib is primarily governed by its susceptibility to metabolism by
CYP3A4/5. The drug is both a substrate and a time-dependent inhibitor of CYP3A, which leads
to a decrease in its own clearance upon multiple dosing.[9][10]

In Vitro Metabolism

In vitro studies using human liver microsomes (HLMs) confirm that CYP3A4/5 are the major
enzymes responsible for crizotinib's metabolism.[9] The formation of crizotinib lactam is the
principal metabolic transformation observed. Other minor metabolites, including O-desalkyl
crizotinib and its subsequent conjugates, have been identified but are found at minimal levels in
plasma.[6][9]

Metabolic Pathway of Crizotinib

The metabolism of crizotinib to its major lactam metabolite is proposed to be a two-step
process. The initial oxidation can be mediated by CYP3A4/5 and potentially AOX1 to form an

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://go.drugbank.com/drugs/DB08865
https://go.drugbank.com/drugs/DB08865
https://go.drugbank.com/drugs/DB08865
https://go.drugbank.com/drugs/DB08865
https://www.pfizermedical.com/xalkori/clinical-pharmacology
https://go.drugbank.com/drugs/DB08865
https://www.pfizermedical.com/xalkori/clinical-pharmacology
https://go.drugbank.com/drugs/DB08865
https://www.pfizermedical.com/xalkori/clinical-pharmacology
https://go.drugbank.com/drugs/DB08865
https://www.pfizermedical.com/xalkori/clinical-pharmacology
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/202570orig1s000clinpharmr.pdf
https://pubmed.ncbi.nlm.nih.gov/26180127/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/202570orig1s000clinpharmr.pdf
https://www.clinpgx.org/pathway/PA166178009
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/202570orig1s000clinpharmr.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2734538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

imine intermediate, which is then further metabolized to the stable lactam.[6]

Crizotinib Metabolism
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Caption: Proposed metabolic pathway of racemic crizotinib.

ALK Signaling Pathway and Mechanism of Action

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor
tyrosine kinase, which is constitutively activated in ALK-rearranged NSCLC. This blocks
downstream signaling cascades that promote cell proliferation and survival, such as the
PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[6][11]

Caption: Inhibition of EML4-ALK signaling by crizotinib.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of pharmacokinetics
and metabolic stability. Below are representative methodologies for the chiral separation of
crizotinib and for an in vitro metabolic stability assay.

Chiral Separation of Crizotinib Enantiomers by HPLC

This method allows for the separation and quantification of the (S)- and (R)-enantiomers of
crizotinib, which is a prerequisite for any stereoselective pharmacokinetic or metabolism study.

Workflow: Chiral HPLC Analysis

UV Detection Chromatogram Analysis Quantify Enantiomers
(268 nm) (Separate Peaks for S and R)

HPLC System
Column: Chiralcel OD-H
Flow: 1.0 mL/min

Inject Sample (20 pL)

al
(Crizotinib in solvent)

Click to download full resolution via product page
Caption: Experimental workflow for chiral separation of crizotinib.

Methodology Details (based on published methods[12][13]):
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 Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with
a UV detector.

e Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 um particle size).

* Mobile Phase: An isocratic mixture of n-hexane, isopropyl alcohol (IPA), methanol (MeOH),
and diethylamine (DEA) in a ratio of 40:30:30:0.5 (v/v/v/v). The mobile phase should be
filtered and degassed before use.

e Flow Rate: 1.0 mL/min.
o Detection: UV detection at a wavelength of 268 nm.

o Sample Preparation: A stock solution of racemic crizotinib is prepared in a suitable solvent
(e.g., mobile phase) and diluted to the desired concentration for analysis.

e Analysis: The sample is injected into the HPLC system. The (S)- and (R)-enantiomers will
elute at different retention times (e.g., reported as ~4.9 min for (S) and ~6.1 min for (R) under
specific conditions), allowing for their separation and individual quantification.[12]

In Vitro Metabolic Stability Assay Using Human Liver
Microsomes

This assay is a standard preclinical method to determine the rate at which a compound is
metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology Details (based on general protocols[14][15][16]):

« Reagents:

o

Pooled Human Liver Microsomes (HLMs)

o

(S)-Crizotinib (or racemic crizotinib) stock solution

[¢]

NADPH regenerating system (Cofactor solution, e.g., containing NADP+, glucose-6-
phosphate, and glucose-6-phosphate dehydrogenase)

[¢]

Phosphate buffer (e.g., 100 mM, pH 7.4)
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o Stop solution (e.g., ice-cold acetonitrile containing an internal standard)

e |ncubation Procedure:

o Pre-warm a solution of HLMs (e.g., final concentration 0.5 mg/mL) and (S)-crizotinib
(e.g., final concentration 1 uM) in phosphate buffer at 37°C.

o Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

o At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction
mixture.

o Immediately quench the reaction by adding the aliquot to the ice-cold stop solution.
e Sample Analysis:
o Centrifuge the quenched samples to precipitate the proteins.

o Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-tandem
Mass Spectrometry) method to quantify the remaining concentration of the parent drug
((S)-crizotinib).

o Data Analysis:

[e]

Plot the natural logarithm of the percentage of (S)-crizotinib remaining versus time.

o

The slope of the linear regression of this plot gives the elimination rate constant (k).

[¢]

Calculate the in vitro half-life (t2) as: t¥2 = 0.693 / k.

[e]

Calculate the intrinsic clearance (CLint) as: CLint (uL/min/mg protein) = (0.693 / t%2) *
(incubation volume / mg of microsomal protein).

Conclusion

The pharmacokinetic profile of racemic crizotinib is well-characterized, highlighting its extensive
hepatic metabolism primarily via CYP3A4/5 to form crizotinib lactam. While it is a chiral
molecule, data specific to the pharmacokinetics and metabolic stability of the (S)-enantiomer
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are not distinctly available in the public domain. The experimental protocols for chiral
separation and in vitro metabolism studies described herein provide the foundational methods
required to generate such enantiomer-specific data. A thorough understanding of the drug's
disposition, combined with knowledge of its mechanism of action on the ALK signaling pathway,
is critical for its effective clinical use and for the development of next-generation kinase
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2734538#pharmacokinetics-and-metabolic-stability-
of-s-crizotinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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